Phenyl 4-((phenylmethylsulfonamido)methyl)piperidine-1-carboxylate
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Overview
Description
Phenyl 4-((phenylmethylsulfonamido)methyl)piperidine-1-carboxylate is a complex organic compound that features a piperidine ring substituted with a phenylmethylsulfonamido group and a phenyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-((phenylmethylsulfonamido)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylmethylsulfonamido Group: This step involves the reaction of the piperidine derivative with a sulfonamide reagent under suitable conditions, such as the presence of a base and a solvent like dichloromethane.
Esterification: The final step involves the esterification of the piperidine derivative with phenyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Phenyl 4-((phenylmethylsulfonamido)methyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamido group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Oxidized derivatives of the piperidine ring.
Reduction: Reduced forms of the ester or sulfonamido groups.
Substitution: Substituted derivatives at the sulfonamido or ester positions.
Scientific Research Applications
Phenyl 4-((phenylmethylsulfonamido)methyl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly in the development of analgesics and anti-inflammatory agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in studies investigating the interaction of sulfonamido groups with biological targets.
Industrial Applications: The compound is explored for its potential use in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Phenyl 4-((phenylmethylsulfonamido)methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with biological macromolecules, influencing their activity. The piperidine ring may interact with receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Phenyl 4-((phenylmethylamino)methyl)piperidine-1-carboxylate: Similar structure but with an amino group instead of a sulfonamido group.
Phenyl 4-((phenylmethylthio)methyl)piperidine-1-carboxylate: Contains a thioether group instead of a sulfonamido group.
Phenyl 4-((phenylmethylsulfonyl)methyl)piperidine-1-carboxylate: Features a sulfonyl group instead of a sulfonamido group.
Uniqueness
Phenyl 4-((phenylmethylsulfonamido)methyl)piperidine-1-carboxylate is unique due to the presence of the sulfonamido group, which imparts specific chemical and biological properties. This group can enhance the compound’s solubility, stability, and ability to form hydrogen bonds, making it a valuable scaffold in medicinal chemistry and other applications.
Properties
IUPAC Name |
phenyl 4-[(benzylsulfonylamino)methyl]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c23-20(26-19-9-5-2-6-10-19)22-13-11-17(12-14-22)15-21-27(24,25)16-18-7-3-1-4-8-18/h1-10,17,21H,11-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMCSSLXEAIJQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)CC2=CC=CC=C2)C(=O)OC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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